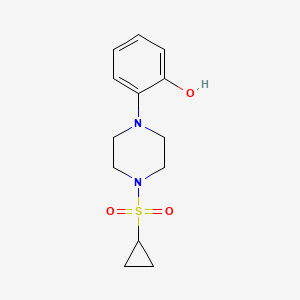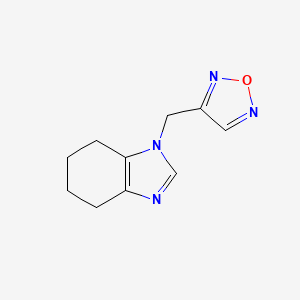![molecular formula C15H18N4O2 B7450222 N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide](/img/structure/B7450222.png)
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide, also known as OMTB, is a novel compound that has attracted attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. OMTB is a triazole-based compound that has been synthesized using a simple and efficient method.
Mecanismo De Acción
The mechanism of action of N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the growth of bacteria and fungi. This compound has also been found to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide has several advantages for lab experiments, including its simple and efficient synthesis method and its potential applications in various scientific research fields. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide research, including its potential use as a diagnostic tool for various diseases, its application in drug development, and its use in combination with other compounds for enhanced therapeutic effects. Further research is needed to fully understand the potential of this compound and its applications in various scientific research fields.
Conclusion:
In conclusion, this compound is a novel compound with potential applications in various scientific research fields. Its simple and efficient synthesis method and promising results in various scientific research applications make it an attractive compound for further research. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide can be synthesized using a simple and efficient method that involves the reaction of 3-(azidomethyl)oxolane with 4-(aminomethyl)benzoic acid in the presence of copper(I) catalyst. The reaction leads to the formation of this compound with a high yield and purity. This method is advantageous as it does not require any expensive reagents or complicated procedures.
Aplicaciones Científicas De Investigación
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide has shown promising results in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have potential anticancer, antimicrobial, and antifungal properties. This compound has also been studied for its potential use as a diagnostic tool for various diseases.
Propiedades
IUPAC Name |
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(13-4-2-1-3-5-13)16-8-14-10-19(18-17-14)9-12-6-7-21-11-12/h1-5,10,12H,6-9,11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBPJGCCCBOXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=C(N=N2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Fluoro-5-methylphenyl)sulfonylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B7450150.png)
![Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate](/img/structure/B7450155.png)
![N-[[4-(5-pyridin-4-ylpyridin-2-yl)morpholin-2-yl]methyl]acetamide](/img/structure/B7450160.png)
![5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid](/img/structure/B7450161.png)
![5-[(3R)-3-methoxypyrrolidin-1-yl]sulfonyl-1-benzothiophene-2-carboxylic acid](/img/structure/B7450164.png)
![5-[1-(Cyclopropylmethyl)-2-ethylimidazol-4-yl]-4-methoxypyrimidine](/img/structure/B7450173.png)

![N-(3-chloro-4-methylphenyl)-4-[2-(N-methylprop-2-enamido)acetyl]piperazine-1-carboxamide](/img/structure/B7450181.png)

![6-[(2-Methyltriazol-4-yl)methyl]-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7450204.png)
![Sodium;3-[(3,4-difluoro-2-methylphenyl)carbamoyl]-5-methylhexanoate](/img/structure/B7450210.png)
![N-[2-(3-methylpyridin-4-yl)ethyl]-4-pyrrolidin-1-ylsulfonylaniline](/img/structure/B7450228.png)
![3-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-1-[(4-hydroxyoxan-4-yl)methyl]-1-methylurea](/img/structure/B7450241.png)
